molecular formula C13H12O4 B1591259 4,7-Dimethoxy-1-naphthoic acid CAS No. 90381-45-6

4,7-Dimethoxy-1-naphthoic acid

Cat. No.: B1591259
CAS No.: 90381-45-6
M. Wt: 232.23 g/mol
InChI Key: PCBJZCAKNURVSK-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O4. It is characterized by a naphthalene ring substituted with two methoxy groups at the 4th and 7th positions and a carboxylic acid group at the 1st position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 4,7-dimethoxynaphthalene with carbon dioxide in the presence of a strong base such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in publicly available sources. the general approach would likely involve large-scale methoxylation and carboxylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Typically involves the use of an alcohol and a strong acid catalyst such as sulfuric acid.

    Decarboxylation: Requires high temperatures or the presence of catalysts like copper or manganese oxides.

Major Products:

    Esterification: Produces esters of this compound.

    Decarboxylation: Results in the formation of a ketone derivative.

Scientific Research Applications

4,7-Dimethoxy-1-naphthoic acid is utilized in various scientific research applications due to its versatile chemical properties:

Mechanism of Action

The specific mechanism of action for 4,7-Dimethoxy-1-naphthoic acid in biological systems is not well-documented. its methoxy groups and carboxylic acid functionality suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions could influence various molecular pathways, making it a compound of interest for further investigation in medicinal chemistry .

Comparison with Similar Compounds

Comparison: 4,7-Dimethoxy-1-naphthoic acid is unique due to the presence of two methoxy groups at specific positions on the naphthalene ring, which can significantly influence its chemical reactivity and interactions compared to other naphthoic acids. These structural differences can lead to variations in physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

4,7-dimethoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-8-3-4-9-11(7-8)10(13(14)15)5-6-12(9)17-2/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBJZCAKNURVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584593
Record name 4,7-Dimethoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90381-45-6
Record name 4,7-Dimethoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90381-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dimethoxy-1-naphthoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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